6-Hydroxymellein

描述

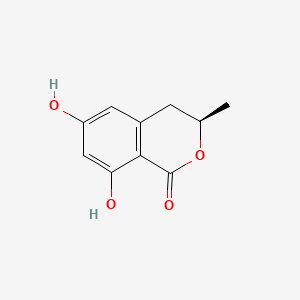

Structure

2D Structure

3D Structure

属性

CAS 编号 |

70901-60-9 |

|---|---|

分子式 |

C10H10O4 |

分子量 |

194.18 g/mol |

IUPAC 名称 |

(3R)-6,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-one |

InChI |

InChI=1S/C10H10O4/c1-5-2-6-3-7(11)4-8(12)9(6)10(13)14-5/h3-5,11-12H,2H2,1H3/t5-/m1/s1 |

InChI 键 |

DHLPMLVSBRRUGA-RXMQYKEDSA-N |

SMILES |

CC1CC2=C(C(=CC(=C2)O)O)C(=O)O1 |

手性 SMILES |

C[C@@H]1CC2=C(C(=CC(=C2)O)O)C(=O)O1 |

规范 SMILES |

CC1CC2=C(C(=CC(=C2)O)O)C(=O)O1 |

同义词 |

3,4-dihydro-6,8-dihydroxy-3-methyl-isocoumarin 3,4-dihydro-6,8-dihydroxy-3-methylisocoumarin 6,8-dihydroxy-3-methyl-3,4-dihydroisocoumarin 6-hydroxy-mellein 6-hydroxymellein |

产品来源 |

United States |

Occurrence and Biological Distribution of 6 Hydroxymellein

Isolation and Identification from Fungal Species

6-Hydroxymellein has been frequently isolated from the culture extracts of numerous fungal species, indicating its widespread production within the fungal kingdom. Research has pinpointed its presence in several key fungal genera:

Aspergillusspp.

The Aspergillus genus is a significant source of this compound. Studies have reported its isolation from Aspergillus terreus wikipedia.orgresearchgate.netnih.govresearchgate.netnih.govresearchgate.netfrontiersin.orgacs.org and Aspergillus melleus researchgate.netresearchgate.net. For instance, Aspergillus terreus has been noted for producing this compound, which has been investigated for its role as an inhibitor of pollen development in Arabidopsis thaliana wikipedia.orgresearchgate.netnih.gov. Furthermore, the biosynthetic gene cluster for this compound has been identified in Aspergillus terreus researchgate.net. Aspergillus melleus has also been a source, with research investigating its pentaketide (B10854585) metabolites, including this compound researchgate.net.

Penicilliumspp.

Species within the Penicillium genus have also been found to produce this compound. Studies have reported its isolation from Penicillium species, including those associated with plants like Senecio flavus and Alibertia macrophylla researchgate.netnih.govnih.govunesp.br. For example, Penicillium sp. isolated from Senecio flavus yielded this compound among other mellein (B22732) derivatives researchgate.net. Research on endophytic Penicillium species associated with Alibertia macrophylla also identified this compound, along with other related compounds nih.govnih.govunesp.br.

Colletotrichumspp.

The Colletotrichum genus has also been implicated in the production of this compound. Studies have reported its detection in Colletotrichum species, with some research indicating this is the first time it has been reported in these specific species researchgate.net. For instance, this compound was detected in the organic extracts of Colletotrichum species, with its concentration varying based on cultural conditions nih.gov.

Other Fungal Genera

Beyond the aforementioned genera, this compound has been isolated from several other fungal genera. These include:

Detection and Accumulation in Plant Tissues

This compound is not exclusively a fungal metabolite; it has also been detected and studied for its accumulation in plant tissues.

Carrot (Daucus carota) as a Producer Organism

The carrot (Daucus carota) is a notable plant source of this compound wikipedia.orgwikipedia.org. It is recognized as a phytoalexin, a compound produced by plants in response to pathogen attack or stress researchgate.netresearchgate.netwikipedia.org. Studies have shown that carrot cells can accumulate this compound when treated with elicitors or infected by microorganisms researchgate.netresearchgate.netcore.ac.ukscilit.com. For example, cultured carrot cells accumulate 6-methoxymellein (B1196672), a derivative, as a phytoalexin upon invasion by pathogenic microorganisms, and its biosynthesis is catalyzed by enzymes including this compound synthase core.ac.uk. The biosynthetic gene cluster for this compound has also been identified in Daucus carota researchgate.net. Research indicates that 6-methoxymellein, a related compound, accumulates in carrot root slices in response to treatments causing cell death, with maximal concentrations achieved after inoculation with Botrytis cinerea researchgate.net.

Induction by Pathogenic Microorganisms and Elicitors in Plants

The synthesis of this compound in plants can be significantly induced by the presence of pathogenic microorganisms and specific elicitor molecules. Elicitors are compounds, often derived from pathogens or their cell walls, that trigger plant defense responses. In carrot root tissues, the synthetic activity of this compound has been observed to be induced by elicitors. These elicitors activate biochemical pathways, leading to the increased production of this compound, which can act as a phytoalexin – a compound produced by plants to defend against pathogens. Research suggests that the biosynthesis of this compound in plants like carrots involves polyketide synthase (PKS)-like enzymes, which are activated upon treatment with elicitors. The interaction between plants and phytopathogens often leads to the production of such compounds, contributing to the plant's defense arsenal. For instance, studies indicate that co-cultivation of fungal species with phytopathogens can enhance the production of various compounds, including this compound.

Presence in other Plant Species

While carrots are noted for their production of this compound, its presence extends to other plant species. However, the literature primarily points to its production by fungi that may be associated with plants, rather than being a direct plant metabolite in all cases. For example, it has been isolated from fungi such as Aspergillus terreus and Lachnum papyraceum. These fungi can act as endophytes or associates of plants, and their metabolites, including this compound, can influence the host plant's physiology or defense mechanisms.

Presence in Other Biological Niches

Beyond plant-associated fungi, this compound has been reported in other fungal species, indicating a broader distribution within the fungal kingdom. It has been identified in organisms such as Myxotrichum stipitatum and Cosmospora sp.. Furthermore, research into lichen endophytes has also revealed the presence of this compound, suggesting its production by fungi inhabiting diverse ecological niches. The compound's role in these organisms can vary, but its presence in multiple fungal species underscores its significance as a fungal secondary metabolite.

Compound List

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₀H₁₀O₄ | 194.18 |

| Mellein | C₁₀H₁₀O₃ | 178.18 |

| 6-Methoxymellein | C₁₁H₁₂O₄ | 208.21 |

| Aspterric acid | Not specified | Not specified |

| Terrein (B1683088) | Not specified | Not specified |

| Pseudoanguillosporin A | Not specified | Not specified |

| Cephalochromin | Not specified | Not specified |

| Ustilaginoidin G | Not specified | Not specified |

| 4-Hydroxymellein | Not specified | Not specified |

| 6,7-Dihydroxymellein | Not specified | Not specified |

| Culmorin | Not specified | Not specified |

| Mycorrhizin A | Not specified | Not specified |

| Lachnumon | Not specified | Not specified |

Biosynthesis of 6 Hydroxymellein

Polyketide Pathway Origin and Initial Steps

The biosynthesis of 6-Hydroxymellein is a classic example of the polyketide pathway, a major route for the production of a diverse array of natural products in fungi, bacteria, and plants. sips.org.inmdpi.com This pathway utilizes simple carboxylic acid precursors to construct complex carbon skeletons.

Acetate-Malonate Pathway Derivation

This compound is derived from the acetate-malonate pathway. mdpi.comrsc.orgacgpubs.org This signifies that the carbon backbone of the molecule is assembled from two-carbon units originating from acetyl-CoA. sips.org.in While acetyl-CoA serves as the starter unit, the subsequent extension of the polyketide chain is accomplished through the addition of malonyl-CoA units. sips.org.in It is noteworthy that malonyl-CoA itself is produced from the carboxylation of acetyl-CoA, meaning all carbon atoms in the final structure ultimately trace back to acetate (B1210297). sips.org.in

Role of Acetyl-CoA and Malonyl-CoA

The biosynthesis of this compound is initiated by the condensation of one molecule of acetyl-CoA with multiple molecules of malonyl-CoA. core.ac.uk Specifically, research indicates that the formation of the precursor to this compound involves the condensation of one acetyl-CoA and four malonyl-CoA units. frontiersin.org The acetyl-CoA molecule provides the initial two-carbon "starter" unit for the growing polyketide chain. sips.org.in Malonyl-CoA, on the other hand, serves as the "extender" unit. The use of malonyl-CoA is crucial as its decarboxylation during the condensation reaction provides the thermodynamic driving force for chain elongation. sips.org.in

Enzymology of this compound Biosynthesis

The intricate process of assembling this compound from its basic building blocks is orchestrated by a sophisticated enzymatic system, primarily involving a polyketide synthase.

This compound Synthase (Polyketide Synthase, PKS) Activity

The central enzyme responsible for the synthesis of this compound is this compound synthase, a type of polyketide synthase (PKS). core.ac.uknih.gov In fungi, this is often an iterative Type I PKS, a large, multifunctional protein containing various catalytic domains that work in a coordinated fashion. acs.orgnih.govtandfonline.com The PKS catalyzes the sequential condensation of acetyl-CoA and malonyl-CoA units to form a linear poly-β-keto chain. sips.org.in This reactive intermediate is then stabilized on the enzyme surface before undergoing cyclization and other modifications to yield the final product. sips.org.in

In the biosynthesis of terrein (B1683088), a downstream product of this compound, the non-reducing PKS TerA is responsible for producing the precursor, 2,3-dehydro-6-hydroxymellein. frontiersin.org This precursor is then reduced to this compound. acs.org Interestingly, the PKS TerA exhibits a degree of flexibility, capable of producing polyketides of varying lengths. worktribe.com

A key step in the formation of this compound is an NADPH-dependent ketoreduction. nih.gov This reduction of a carbonyl group occurs at the triketide intermediate stage. core.ac.uk The stereochemistry of this reduction is highly specific, resulting in an alcohol with an R configuration. nih.gov

Characterization of Multifunctional PKS Enzymes

The this compound synthase is a multifunctional enzyme, meaning it possesses multiple catalytic domains within a single polypeptide chain. core.ac.uk In carrot cells, the active form of this compound synthase is a homodimer, with each subunit having a molecular weight of approximately 130 kDa. core.ac.uk

In fungal systems, the biosynthesis of this compound often involves the collaboration of more than one protein. For instance, the iterative non-reducing PKS TerA works in conjunction with a PKS-like protein, TerB. uni-hannover.deresearchgate.netresearchgate.net TerB itself contains several domains, including a functional ketoreductase domain, which is essential for the reduction step in the pathway. uni-hannover.deresearchgate.netresearchgate.netnih.gov

The domains typically found in the PKS responsible for this compound biosynthesis include a ketosynthase (KS), an acyltransferase (AT), and acyl carrier protein (ACP) domains. acs.org Some PKS systems, like the one identified in the lichen Cladonia uncialis (CU-PKS-4), also contain a starter acyl transferase (SAT), a product template (PT) domain, and a terminal thioesterase (TE) domain. acs.org

| Enzyme/Protein | Organism | Function in this compound Biosynthesis | Domains |

| This compound Synthase | Carrot | Catalyzes the condensation of acetyl-CoA and malonyl-CoA, and subsequent ketoreduction. core.ac.uknih.gov | Ketoreducing domain, transacylase structure. core.ac.uk |

| TerA (NR-PKS) | Aspergillus terreus | Synthesizes the precursor 2,3-dehydro-6-hydroxymellein from one acetyl-CoA and four malonyl-CoA units. frontiersin.orgacs.org | Ketosynthase (KS), Acyltransferase (AT), Acyl Carrier Protein (ACP), Product Template (PT), Thioesterase (TE). researchgate.net |

| TerB | Aspergillus terreus | Collaborates with TerA to produce this compound through the action of its ketoreductase domain. uni-hannover.deresearchgate.netresearchgate.net | Inactive dehydratase, inactive C-methyltransferase, functional ketoreductase. uni-hannover.deresearchgate.netresearchgate.netnih.gov |

| CU-PKS-4 | Cladonia uncialis | Putative this compound synthase. acs.org | Ketosynthase (KS), Acyltransferase (AT), two Acyl Carrier Proteins (ACP), Thioesterase (TE), Starter Acyl Transferase (SAT), Product Template (PT). acs.org |

Role of Acyl Carrier Protein (ACP) Domains

The Acyl Carrier Protein (ACP) domain is a crucial component of the PKS machinery. nih.gov It functions to shuttle the growing polyketide chain between the various catalytic domains of the synthase. core.ac.uk The substrates, acetyl-CoA and malonyl-CoA, are first transferred to the PKS, and their acyl groups are then passed to the ACP. core.ac.uk

Ketoreduction Steps and Co-factor Requirements (e.g., NADPH)

A critical step in the biosynthesis of this compound is the NADPH-dependent ketoreduction of a carbonyl group at the triketide intermediate stage. core.ac.uk This reduction is essential for the formation of the dihydroisocoumarin skeleton. core.ac.uk In carrot cells, the this compound synthase specifically transfers the 4-pro-S-hydrogen of NADPH to the substrate, resulting in an optically active alcohol with an R configuration. nih.gov This stereospecificity is consistent with the β-ketoacyl reductase activity found in fatty acid biosynthesis. nih.gov

Collaborating Polyketide Synthase-like Proteins (e.g., TerB)

The biosynthesis of this compound in fungi like Aspergillus terreus involves a unique collaboration between a canonical non-reducing polyketide synthase (NR-PKS), TerA, and a PKS-like protein, TerB. researchgate.netuni-hannover.denih.gov TerA is responsible for assembling the polyketide chain from acetyl-CoA and malonyl-CoA. amazonaws.comfrontiersin.org However, TerA alone cannot produce this compound and instead generates shunt products. researchgate.net

The protein TerB is essential for the correct processing of the polyketide intermediate to form this compound. amazonaws.com TerB is a multi-domain protein that contains a functional ketoreductase (KR) domain but also has inactive dehydratase (DH) and C-methyltransferase (C-MeT) domains. researchgate.netuni-hannover.denih.gov It is considered a fragment of a highly reducing PKS. researchgate.netnih.gov The functional KR domain of TerB carries out the necessary reduction of the polyketide chain while it is still tethered to TerA. researchgate.net This interaction between TerA and TerB represents a novel architecture for iterative Type I PKSs in fungi. researchgate.net

Identification of Catalytically Inactive Domains and their Functional Significance

A fascinating aspect of the this compound biosynthesis is the crucial role of catalytically inactive domains within the collaborating protein, TerB. researchgate.netuni-hannover.denih.gov While the ketoreductase (KR) domain of TerB is active and essential for the reduction step, TerB also possesses dehydratase (DH) and C-methyltransferase (C-MeT) domains that lack key active site residues and are therefore catalytically "dead". researchgate.netuni-hannover.denih.govnih.gov

Despite their inability to perform their canonical enzymatic functions, these inactive domains are not merely evolutionary remnants. Research suggests that the inactive DH domain of TerB plays a critical role in mediating the productive interaction with the TerA PKS. researchgate.netuni-hannover.denih.gov This interaction is thought to occur between the non-functional DH domain of TerB and the product template (PT) domain of TerA. researchgate.net This novel mode of trans-interaction between iterative PKS components highlights a new layer of complexity in polyketide biosynthesis, where inactive domains have been repurposed for essential scaffolding or protein-protein interaction roles. researchgate.netuni-hannover.denih.gov

Other Tailoring Enzymes Involved in Downstream Modifications

Once this compound is synthesized, it can serve as a precursor for a variety of other fungal metabolites, undergoing further modifications by downstream tailoring enzymes. researchgate.net For example, in the biosynthesis of terrein in Aspergillus terreus, this compound is converted to the final product through a series of reactions catalyzed by enzymes encoded within the ter gene cluster. frontiersin.orgnih.gov These enzymes include FAD-dependent monooxygenases (TerC and TerD), a multicopper oxidase (TerE), and a Kelch-like protein (TerF). uniprot.org

In some organisms, this compound can be halogenated. In Helminthosporium velutinum and Lachnum palmae, which produce cyclohelminthols and palmaenones respectively, chlorination of this compound is an early step in the pathway. researchgate.netmdpi.com Flavin-dependent halogenases, such as ChmK and ChmN in H. velutinum and PloK and PloN in L. palmae, are responsible for this modification. mdpi.com Another downstream modification is O-methylation. The enzyme this compound O-methyltransferase can convert this compound to 6-methoxymellein (B1196672) using S-adenosyl methionine as a methyl donor. wikipedia.orgwikipedia.org

Genetic Basis and Regulation of Biosynthesis

The production of this compound and its derivatives is controlled at the genetic level through biosynthetic gene clusters (BGCs) and their regulatory elements.

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The genes responsible for the biosynthesis of this compound and its downstream products are typically found clustered together in the fungal genome, forming a biosynthetic gene cluster (BGC). plos.org The BGC for terrein, a metabolite derived from this compound, has been identified and characterized in Aspergillus terreus. amazonaws.comresearchgate.net This cluster, referred to as the ter cluster, contains the genes for the non-reducing polyketide synthase terA and the collaborating PKS-like protein terB. d-nb.infoamazonaws.com In addition to these core genes, the cluster also includes genes encoding tailoring enzymes (e.g., terC, terD, terE, terF), transporters, and a transcriptional regulator. nih.govuniprot.org

Homologous BGCs have been identified in other fungi as well. For instance, a gene cluster with similarity to the terrein pathway was discovered in the lichen Cladonia uncialis, suggesting it also produces a this compound-derived compound. acs.orgacs.orgnih.gov Similarly, BGCs for the production of cyclohelminthols and palmaenones, which both use this compound as an intermediate, have been found in Helminthosporium velutinum and Lachnum palmae, respectively. researchgate.net The discovery of a this compound BGC has also been reported in a Fusarium species. mdpi.com

| Gene | Organism | Putative Function | Reference |

| terA | Aspergillus terreus | Non-reducing polyketide synthase | d-nb.infoamazonaws.com |

| terB | Aspergillus terreus | Collaborating PKS-like protein with ketoreductase activity | researchgate.netamazonaws.com |

| terC | Aspergillus terreus | FAD-dependent monooxygenase | uniprot.org |

| terD | Aspergillus terreus | FAD-dependent monooxygenase | uniprot.org |

| terE | Aspergillus terreus | Multicopper oxidase | uniprot.org |

| terF | Aspergillus terreus | Kelch-like protein | uniprot.org |

| terR | Aspergillus terreus | Transcriptional regulator | frontiersin.orgnih.gov |

| chmK | Helminthosporium velutinum | Flavin-dependent halogenase | mdpi.com |

| chmN | Helminthosporium velutinum | Flavin-dependent halogenase | mdpi.com |

| ploK | Lachnum palmae | Flavin-dependent halogenase | mdpi.com |

| ploN | Lachnum palmae | Flavin-dependent halogenase | mdpi.com |

Transcriptional Regulation of BGCs (e.g., TerR in A. terreus)

The expression of the genes within the this compound and terrein BGCs is tightly controlled by specific transcriptional regulators. In Aspergillus terreus, the ter gene cluster contains a gene called terR, which encodes a Zn(II)2Cys6 binuclear cluster-type transcription factor. frontiersin.orgnih.govnih.gov

Studies have shown that TerR is a positive regulator and is essential for the expression of the other genes in the ter cluster. nih.gov Deletion of the terR gene results in the complete loss of terrein production, demonstrating its critical role in activating the biosynthetic pathway. nih.gov Conversely, overexpression of terR leads to a significant increase in terrein production, confirming its function as a transcriptional activator. nih.govnih.gov This type of pathway-specific regulation is a common feature in fungal secondary metabolite biosynthesis. nih.gov

Gene Expression Studies in Producer Organisms

The biosynthesis of this compound is a complex process involving a suite of dedicated genes. In the fungus Aspergillus terreus, the production of terrein, a metabolite derived from this compound, is governed by a gene cluster containing genes designated terA to terF. acs.org The terA gene encodes a non-reducing polyketide synthase (PKS) responsible for creating the polyketide backbone. acs.orgfrontiersin.org The subsequent reduction of the intermediate, 2,3-dehydro-6-hydroxymellein, to form this compound is carried out by a ketoreductase-dehydratase (KR-DH) peptide encoded by terB. acs.org The remaining genes, terC through terF, encode for monooxygenases and oxidases that further modify this compound into terrein. acs.org

Gene expression studies have revealed intricate regulatory mechanisms. For instance, the transcription factor TerR, which contains a GAL4-type Zn₂Cys₆ zinc binuclear cluster DNA-binding domain, is essential for the induction of the entire terrein gene cluster in A. terreus. frontiersin.org Overexpression of terR has been shown to induce the expression of the other ter genes, leading to the production of terrein. frontiersin.org

In the lichen Cladonia uncialis, a gene cluster (CU-PKS-4) has been identified that shows significant homology to the terrein biosynthesis cluster in A. terreus. acs.orgacs.org This suggests a shared evolutionary origin for the pathway. The C. uncialis cluster also contains a PKS gene homologous to terA and a gene encoding a KR-DH peptide similar to terB, indicating its role in producing a this compound-like intermediate. acs.org However, this lichen-derived cluster also possesses genes for a halogenase and an O-methyltransferase, suggesting the subsequent production of a halogenated isocoumarin (B1212949) derivative. acs.orgacs.org

Research in Menisporopsis theobromae has implicated four PKS genes from different clusters (51, 55, 89, and 93) in the biosynthesis of menisporopsin A, a compound for which this compound is a precursor. ku.ac.th Transcriptomic analysis during the production phase of menisporopsin A pointed towards the involvement of these specific PKS genes. ku.ac.th

The table below summarizes key genes involved in this compound biosynthesis and their functions as identified in various producer organisms.

| Gene/Protein | Organism | Function in this compound Biosynthesis |

| terA | Aspergillus terreus | Non-reducing polyketide synthase (PKS) that produces the polyketide precursor to this compound. acs.orgfrontiersin.org |

| terB | Aspergillus terreus | PKS-like protein with a functional ketoreductase domain that reduces 2,3-dehydro-6-hydroxymellein to this compound. nih.govuni-hannover.de |

| TerR | Aspergillus terreus | Transcriptional activator essential for the induction of the terrein gene cluster. frontiersin.org |

| CU-PKS-4 | Cladonia uncialis | PKS gene homologous to terA, involved in the initial steps of a pathway leading to a this compound derivative. acs.orgacs.org |

| men1 | Menisporopsis theobromae | Non-reducing PKS from cluster 51, involved in the biosynthesis of (-)-6-hydroxymellein when co-expressed with men2. ku.ac.th |

| men2 | Menisporopsis theobromae | Reducing PKS from cluster 89, involved in the biosynthesis of (-)-6-hydroxymellein when co-expressed with men1. ku.ac.th |

Heterologous Expression Systems for Pathway Elucidation

Heterologous expression, the process of introducing genes from one organism into a different host organism, has been a pivotal tool for dissecting the biosynthetic pathway of this compound and its derivatives. Aspergillus oryzae is a commonly used fungal host for these studies due to its well-characterized genetics and its inability to produce many interfering secondary metabolites.

A significant breakthrough in understanding this compound biosynthesis came from the co-expression of the terA and terB genes from Aspergillus terreus in A. oryzae. researchgate.netresearchgate.net This experiment demonstrated that the iterative non-reducing PKS TerA and the PKS-like protein TerB, which contains a functional ketoreductase domain, are together sufficient to produce this compound. nih.govuni-hannover.deresearchgate.net Further studies involving the expression of mutated versions of these genes have helped to delineate the specific roles of different protein domains. researchgate.net For example, the catalytically inactive dehydratase domain of TerB appears to be crucial for the productive interaction with TerA. nih.govuni-hannover.de

Heterologous expression in A. oryzae was also instrumental in identifying this compound as a common biosynthetic intermediate for cyclohelminthols and palmaenones. researchgate.net By expressing gene clusters from the producing organisms, researchers confirmed that chlorination events occur early in the biosynthesis of these compounds, following the formation of the this compound core. researchgate.net

In another example, the co-expression of the non-reducing PKS gene (men1) from cluster 51 and the reducing PKS gene (men2) from cluster 89 of Menisporopsis theobromae in A. oryzae resulted in the production of (-)-6-hydroxymellein, among other compounds. ku.ac.th This finding was crucial in identifying the specific genes responsible for the formation of the this compound backbone in this organism.

The utility of heterologous expression extends to elucidating the biosynthesis of more complex molecules derived from this compound. For instance, the biosynthetic pathway of chrodrimanin B in Penicillium verruculosum was largely unraveled by reconstituting its biosynthesis in A. oryzae. researchgate.net These experiments identified the PKS responsible for producing this compound as the initial step in the pathway. nih.gov

The table below provides examples of heterologous expression studies that have been crucial for understanding this compound biosynthesis.

| Expressed Genes | Host Organism | Key Finding |

| terA and terB (Aspergillus terreus) | Aspergillus oryzae | Confirmed that TerA and TerB are sufficient for the synthesis of this compound. researchgate.netresearchgate.net |

| Cyclohelminthol (chm) gene cluster | Aspergillus oryzae | Demonstrated that this compound is a common intermediate and that chlorination is an early step. researchgate.net |

| Palmaenone (plo) gene cluster | Aspergillus oryzae | Showed that this compound is a precursor in the biosynthesis of palmaenones. researchgate.net |

| men1 and men2 (Menisporopsis theobromae) | Aspergillus oryzae | Identified these two PKS genes as being responsible for the production of (-)-6-hydroxymellein. ku.ac.th |

| cdmE (Penicillium verruculosum) | Aspergillus oryzae | Identified CdmE as the this compound synthase in the chrodrimanin B pathway. nih.gov |

Stereochemical Aspects of this compound Biosynthesis

The biosynthesis of this compound is a stereospecific process, resulting in a defined three-dimensional structure. The key stereocenter is at the C-3 position of the dihydroisocoumarin ring.

Studies on this compound synthase, the enzyme responsible for its production in carrot cells, have provided insights into the stereochemistry of the reaction. The biosynthesis involves an NADPH-dependent ketoreduction step. nih.gov Through stereochemical analysis, it was determined that the 4-pro-S-hydrogen of NADPH is specifically transferred to the polyketide intermediate. nih.gov This specific hydrogen transfer leads to the formation of an optically active alcohol with an R configuration at the newly formed chiral center. nih.gov Therefore, the naturally produced this compound in this system is (R)-6-hydroxymellein. nih.gov Interestingly, these stereospecificities of the ketoreduction process are identical to those observed for the β-ketoacyl reductase domain in fatty acid biosynthesis, suggesting a conserved mechanism across different biosynthetic pathways. nih.gov

The stereochemistry of this compound can vary depending on the producing organism. While carrot cells produce the (R)-enantiomer, other organisms may produce the (S)-enantiomer. For instance, (S)-6-hydroxymellein has been shown to have higher inhibitory effects on the growth of Lepidum sativum compared to the (R)-enantiomer. dntb.gov.ua

The dehydratase domains of polyketide synthases also play a critical role in determining the stereochemistry of double bonds in related polyketides. For example, the dehydratase domain from the terminal module of the rifamycin (B1679328) polyketide synthase (RifDH10) catalyzes a stereospecific syn dehydration. acs.orgacs.org While not directly involved in this compound biosynthesis, this highlights the importance of specific enzyme domains in controlling the stereochemical outcome of polyketide modifications.

The table below summarizes the key stereochemical features of this compound biosynthesis.

| Feature | Description |

| Key Stereocenter | C-3 of the dihydroisocoumarin ring. |

| Configuration in Carrots | (R)-6-hydroxymellein. nih.gov |

| Mechanism of Stereocontrol | NADPH-dependent ketoreduction where the 4-pro-S-hydrogen of NADPH is specifically transferred. nih.gov |

| Enzyme | This compound synthase. nih.gov |

| Enantiomer Variation | Both (R)- and (S)-enantiomers exist in nature, with potentially different biological activities. dntb.gov.ua |

Biological Functions and Ecological Roles of 6 Hydroxymellein

Functions in Fungal Metabolism and Life Cycles

Involvement in Fungal Ecological Adaptation and Competitiveness

While specific ecological roles for 6-hydroxymellein in fungal adaptation and competitiveness are still being elucidated, melleins in general are understood to be involved in diverse biochemical and ecological processes nih.govresearchgate.net. As precursors to other bioactive compounds, such as (+)-terrein, this compound participates in metabolic pathways that can influence fungal interactions and survival within their environments researchgate.net. The production of these secondary metabolites is often taxonomically significant, suggesting a role in the ecological strategies of producing fungi nih.gov.

Interspecies Interactions and Antimicrobial Activities

This compound exhibits notable antimicrobial properties, impacting both bacterial and fungal species, and influences plant-microbe interactions.

Research has demonstrated that this compound possesses antibacterial activity against several bacterial strains. Studies have shown its ability to inhibit the growth of Staphylococcus aureus and Escherichia coli ontosight.airsc.org. Some investigations indicate mild to moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with zone of inhibition diameters ranging from 8.1 ± 0.3 to 12.1 ± 0.3 mm at a concentration of 500 μg mL−1 rsc.org. Other studies have reported strong antibacterial activity, particularly against Escherichia coli nih.gov. However, in some evaluations, this compound (as compound 3 in one study) showed selective antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus licheniformis, but not against Gram-negative bacteria mdpi.com. Another study reported moderate antibacterial activity against Staphylococcus aureus and Bacillus cereus with minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 μg/mL for related compounds, while compound 3 exhibited antibacterial activity against B. cereus with an MIC value of 12.5 μg/mL mdpi.com.

Table 1: Antibacterial Activity of this compound and Related Compounds

| Compound/Related Compound | Target Organism | Observed Effect | Reference |

| This compound | Staphylococcus aureus | Inhibition of growth ontosight.ai; Mild to moderate activity rsc.org; Tested, selective activity against Gram-positive mdpi.com | ontosight.ai, rsc.org, mdpi.com |

| This compound | Escherichia coli | Inhibition of growth ontosight.ai; Mild to moderate activity rsc.org; Strong activity nih.gov | ontosight.ai, rsc.org, nih.gov |

| Related Melleins | Staphylococcus aureus | Moderate activity (MIC 6.25–12.5 μg/mL) mdpi.com | mdpi.com |

| Related Melleins | Bacillus cereus | Moderate activity (MIC 6.25–12.5 μg/mL) mdpi.com; Activity (MIC 12.5 μg/mL) mdpi.com | mdpi.com |

| Related Dihydroisocoumarins | Staphylococcus aureus | Potent activity (MIC 1.00 μg mL−1) mdpi.com | mdpi.com |

| Related Dihydroisocoumarins | Bacillus licheniformis | Potent activity (MIC 0.8 μg mL−1) mdpi.com | mdpi.com |

This compound and its analogues have demonstrated significant antifungal properties against a range of fungal species. The compound exhibits antifungal activity against Candida albicans and other fungal species ontosight.ai. Specifically, mellein (B22732) analogues have shown antifungal activity against Eurotium repens and Ustilago violacea nih.govresearchgate.net. Furthermore, these compounds have displayed good antifungal activity against Microbotryum violaceum, Botrytis cinerea, and Septoria tritici nih.gov. Some studies have also indicated antifungal activity against Candida neoformans, Penicillium sp., and Candida albicans, with certain related compounds showing potential antimicrobial activity against all tested strains with MIC values between 10–55 μg/mL nih.gov. Antifungal activity has also been reported against yeast Saccharomyces cerevisiae ebin.pub.

Derivatives and Structure Activity Relationships of 6 Hydroxymellein

Naturally Occurring Derivatives of 6-Hydroxymellein

This compound (6-HM) is a dihydroisocoumarin that is naturally produced by various fungi and plants, notably in carrots as a phytoalexin nih.govwikipedia.org. Its structure provides a scaffold for further enzymatic modifications, leading to a range of naturally occurring derivatives.

Methylated Derivatives (e.g., 6-Methoxymellein)

One of the most well-characterized derivatives is 6-methoxymellein (B1196672) (6-MM). This compound is formed by the methylation of the hydroxyl group at the 6-position of this compound nih.govwikipedia.orgwikipedia.orgwikipedia.org. 6-Methoxymellein has been identified in various fungal species and in carrots, where it contributes to bitterness and acts as a phytoalexin nih.govontosight.airesearchgate.net. The biosynthesis of 6-methoxymellein is a terminal step in its pathway, catalyzed by a specific O-methyltransferase nih.gov.

Halogenated Derivatives (e.g., 5-chloro-6-hydroxymellein)

Halogenation, particularly chlorination, represents another significant modification of the this compound structure. 5-Chloro-6-hydroxymellein is a notable example of a halogenated derivative, identified in various fungal contexts mdpi.comfrontiersin.org. These halogenated compounds often arise from the action of halogenase enzymes, which can introduce chlorine atoms at specific positions on the molecule mdpi.comresearchgate.net. Research indicates that this compound can serve as a substrate for halogenation, leading to compounds like 5-chloro-6-hydroxymellein mdpi.comresearchgate.net.

Other Hydroxylated or Modified Forms

Beyond methylation and chlorination, this compound can also undergo other hydroxylations or modifications. For instance, studies have reported various hydroxylated mellein (B22732) derivatives, such as 4-hydroxymelleins and dihydroxymelleins, isolated from different fungal species rsc.orgscielo.brencyclopedia.pub. These modifications contribute to the structural diversity of melleins, with different hydroxyl and methyl group placements influencing their properties rsc.orgencyclopedia.pub.

Biosynthetic Tailoring Modifications and Their Enzymology

The conversion of this compound into its diverse derivatives is orchestrated by specific enzymes that perform tailoring modifications. These enzymes are crucial for understanding the biosynthesis of these natural products.

O-Methyltransferase Specificity and Activity

The methylation of this compound to produce 6-methoxymellein is catalyzed by a specific enzyme, this compound O-methyltransferase (EC 2.1.1.108) nih.govwikipedia.orgwikipedia.orgwikipedia.orgexpasy.org. This enzyme utilizes S-adenosyl-L-methionine as the methyl donor and exhibits specificity for the hydroxyl group at the 6-position of the isocoumarin (B1212949) skeleton nih.govwikipedia.orgexpasy.org. Research on O-methyltransferases in general highlights their critical role in secondary metabolism due to their strict substrate specificity, which directs intermediates into specific biosynthetic pathways nih.govnih.gov. The activity and specificity of these enzymes are key to the formation of methylated derivatives like 6-methoxymellein mdpi.commdpi.comresearchgate.net.

Halogenase Activity and Regioselectivity

Halogenation reactions, leading to compounds such as 5-chloro-6-hydroxymellein, are mediated by halogenase enzymes mdpi.comresearchgate.net. These enzymes are responsible for introducing halogen atoms, typically chlorine or bromine, into organic molecules. The activity of halogenases is often characterized by their regioselectivity, meaning they target specific positions on the substrate molecule mdpi.comexpasy.orgnih.gov. For instance, in the biosynthesis of certain cyclohelminthols and palmaenones, halogenases act on this compound, with studies indicating chlorination occurring at positions like C5 mdpi.comresearchgate.net. The precise regioselectivity of these enzymes, such as targeting the C5 position, is critical for generating the specific halogenated derivatives observed in nature mdpi.comexpasy.orgnih.gov.

Monooxygenase and Multicopper Oxidase Roles

Enzymes belonging to the monooxygenase and multicopper oxidase families play critical roles in the metabolic transformations of this compound, particularly in the biosynthesis of more complex fungal natural products. For instance, in the biosynthesis of terrein (B1683088), a fungal metabolite with various biological activities, this compound serves as a precursor nih.gov. Specific enzymes within the biosynthetic gene cluster, such as flavin-dependent monooxygenases (FMOs) like TerC and TerD, are involved in the oxidative modifications of this compound nih.govuniprot.org. TerC, for example, catalyzes the initial oxidative decarboxylation of this compound, leading to subsequent transformations nih.gov. Similarly, FAD-dependent monooxygenases are implicated in the conversion of this compound into other metabolites, such as in the terrein biosynthesis pathway where enzymes like TerC to TerF are required for the conversion of this compound to terrein uniprot.orgacs.org. Multicopper oxidases, like those in the TerC-TerF enzyme group, are also essential for these downstream modifications uniprot.orgacs.orgebi.ac.ukwikipedia.orgresearchgate.net. Another example is the O-methylation of this compound by this compound O-methyltransferase to produce 6-methoxymellein wikipedia.orgwikipedia.org. In the context of other fungal metabolites, such as verruculides, a prenyltransferase acts as a this compound 5-farnesyltransferase, initiating further biosynthetic steps uniprot.org.

Structure-Activity Relationships in Biological Systems

The biological effects of this compound and its derivatives are strongly influenced by their chemical structure, including specific functional groups and stereochemical configurations.

Influence of Stereochemistry on Biological Effects

Stereochemistry plays a vital role in the biological activity of this compound and related compounds solubilityofthings.com. The (S)-enantiomer, (S)-6-Hydroxymellein, has been specifically identified as a potent phytotoxin mdpi.comresearchgate.net. While the exact stereochemical requirements for all biological activities are not fully elucidated, research on related melleins indicates that stereochemistry can profoundly affect their efficacy, including antimicrobial and cytotoxic properties nih.govmdpi.comadmin.chresearchgate.net. For example, studies on other dihydroisocoumarins have shown that different stereoisomers can exhibit varying degrees of activity against microbial strains or cancer cell lines nih.govadmin.ch. The precise spatial arrangement of atoms in this compound and its derivatives is critical for their interaction with biological targets, influencing their potency and selectivity solubilityofthings.com.

Correlation between Modifications and Antimicrobial Spectrum

Modifications to the this compound structure can alter its antimicrobial spectrum and potency. For instance, halogenation, such as the addition of chlorine atoms, has been associated with antimicrobial activity. 4-chloro-6-hydroxymellein, isolated from Penicillium chrysogenum, showed potential antimicrobial activity against tested strains, with MIC values ranging from 0.8–5.3 µg/mL mdpi.com. Similarly, 4-bromo-6-hydroxymellein and 4-chloro-6-methoxymellein have also been identified and studied for their biological activities, including antimicrobial effects nih.govscispace.com. The presence of chlorine substituents at specific positions on the mellein scaffold appears to be a structural feature important for bioactivity nih.gov. Research on other mellein derivatives also highlights how structural alterations, such as methylation or the addition of hydroxyl groups at different positions, can modulate their antimicrobial efficacy against various bacterial and fungal pathogens mdpi.commdpi.comnih.govfrontiersin.org.

Compound List

this compound

6-Methoxymellein

Terrein

Aspterric acid

Penipurdin A

Acetylquestinol

Tenellic acid C

Vermixocin A

Chrodrimanin E

Penicillide

Taladrimanin B

Lophiostomin A

Lophiostomin B

Lophiostomin C

Lophiostomin D

Dihydroisoflavipucine

4-Chloro-6-hydroxymellein

4-Bromo-6-hydroxymellein

6,7-Dihydroxymellein

4-Chloro-6,7-dihydroxymellein

5-Chloro-6-hydroxymellein

Palmaenone A

Palmaenone B

Cyclohelminthol IV

Citrinin

Methyl caffeate

Caffeic acid

Research Methodologies and Analytical Approaches for 6 Hydroxymellein Studies

Molecular Biology and Genetic Engineering Techniques

Genetic manipulation of fungal systems has been instrumental in dissecting the 6-hydroxymellein biosynthetic pathway. Techniques such as gene cloning, expression, deletion, and overexpression have provided a framework for understanding the roles of specific genes and enzymes.

The identification and functional characterization of the enzymes responsible for this compound biosynthesis have been achieved through gene cloning and heterologous expression. A pivotal example is the elucidation of the roles of TerA and TerB in Aspergillus terreus. Researchers cloned the genes encoding the non-reducing polyketide synthase (PKS) TerA and a collaborating PKS-like enzyme, TerB. researchgate.netresearchgate.netnih.gov These genes were then expressed in a heterologous host, Aspergillus oryzae, which is known for its low background of native secondary metabolites, facilitating the detection of new products. researchgate.net Expression of terA alone in A. oryzae resulted in the production of shunt products like the triketide pyrone, orsellinic acid, and a pentaketide (B10854585) acid, but not this compound. researchgate.netnih.gov However, the co-expression of both terA and terB led to the successful production of (R)-6-hydroxymellein, demonstrating that both enzymes are required for its synthesis. researchgate.netnih.gov

Similarly, in the lichen-forming fungus Cladonia uncialis, a transcribed PKS gene, designated cu-pks-4, was identified and its full-length cDNA was sequenced. acs.orgnih.gov Bioinformatic analysis using tools like antiSMASH revealed its domain architecture, and homology searches identified similarities to the terA gene from A. terreus, suggesting its role in producing the precursor to this compound. acs.orgacs.org Further studies have identified and functionally characterized PKS genes from other fungi, such as Preussia isomera, by cloning them into expression vectors and introducing them into hosts like Saccharomyces cerevisiae to identify their metabolic products. frontiersin.org The co-expression of the NR-PKS gene men1 and the R-PKS gene men2 from Menisporopsis theobromae in A. oryzae also resulted in the production of (-)-6-hydroxymellein, among other metabolites. ku.ac.th

These studies highlight a common strategy: identifying candidate genes through bioinformatics, cloning them into suitable expression vectors, and then introducing them into a clean host organism to characterize the function of the encoded enzymes based on the resulting metabolic products.

Table 1: Examples of Cloned and Expressed Genes for this compound Biosynthesis

| Gene(s) | Source Organism | Expression Host | Key Finding | Reference(s) |

|---|---|---|---|---|

| terA and terB | Aspergillus terreus | Aspergillus oryzae | Co-expression is required for the synthesis of this compound. | researchgate.netresearchgate.netnih.gov |

| cu-pks-4 and accessory genes | Cladonia uncialis | (Analysis) | Identified as the putative this compound synthase gene cluster based on homology. | acs.orgnih.gov |

| men1 and men2 | Menisporopsis theobromae | Aspergillus oryzae | Co-expression produced (-)-6-hydroxymellein. | ku.ac.th |

Gene deletion and overexpression studies have been crucial for confirming the roles of specific genes within the this compound biosynthetic pathway and for understanding its regulation. In Aspergillus terreus, knockout studies of the terB gene demonstrated its essential role in the biosynthesis of this compound. researchgate.net In the absence of a functional TerB, the pathway was diverted to produce shunt metabolites, confirming that TerB acts downstream of the PKS TerA. researchgate.net

Furthermore, manipulating regulatory genes has been shown to impact the production of this compound-derived metabolites. In a study focused on enhancing the production of terrein (B1683088), a downstream product of this compound, in A. terreus, researchers overexpressed the pathway-specific transcription factor, TerR. nih.gov This led to an increase in terrein production. nih.gov A more significant increase was observed when terR was overexpressed in a strain where the global regulator stuA was deleted. nih.gov These findings not only confirm the involvement of these genes in the pathway but also illustrate how the biosynthetic machinery can be engineered for increased yield by manipulating both specific and global regulatory networks.

Systematic gene overexpression libraries are a powerful tool for functional genomics. u-szeged.hu While not yet extensively applied to the this compound pathway in all organisms, the principles demonstrated in yeast, where overexpression can lead to gain-of-function phenotypes, offer a promising avenue for future research to uncover novel regulatory elements and pathway interactions. u-szeged.hu

Transcriptome analysis, which involves sequencing the complete set of RNA transcripts in a cell under specific conditions, has emerged as a powerful method for identifying biosynthetic gene clusters (BGCs) for secondary metabolites, including this compound. nih.gov By comparing the gene expression profiles of a fungus under producing and non-producing conditions, researchers can identify clusters of co-regulated genes that are likely involved in the synthesis of a particular metabolite. plos.org

For instance, in Cladonia metacorallifera, transcriptome analysis was performed on the fungus grown on different carbon sources to identify the BGC for the pigment cristazarin. nih.govplos.org This analysis revealed that a non-reducing PKS was highly expressed along with neighboring genes, allowing for the delimitation of the BGC. nih.govplos.org This approach is particularly valuable for organisms that are difficult to manipulate genetically, such as lichen-forming fungi. nih.gov The study noted that certain non-reducing PKSs are known to produce this compound. nih.govplos.org

Similarly, transcriptomic data from Menisporopsis theobromae during its menisporopsin A production phase revealed several highly expressed PKS genes. ku.ac.th This led to the subsequent cloning and expression of these genes, which resulted in the production of this compound, linking the transcriptomic data directly to a metabolic product. ku.ac.th The identification of a transcribed PKS gene in Cladonia uncialis was the first step in identifying its this compound synthase gene cluster, further underscoring the utility of this approach. acs.orgnih.govmdpi.com

Gene Deletion and Overexpression for Pathway Analysis

Enzymatic Assays and Protein Characterization

Following the identification of candidate genes, the characterization of the encoded enzymes through in vitro assays and interaction studies is essential to confirm their function and understand their catalytic mechanisms.

The in vitro reconstitution of biosynthetic pathways, or parts of them, provides direct evidence for the function of specific enzymes. nih.gov This technique involves purifying the enzymes of interest, or using cell-free extracts containing them, and providing the necessary substrates and cofactors to observe the catalyzed reaction in a controlled environment.

A key example in the study of this compound is the in vitro characterization of TerB. Researchers prepared a cell-free extract from an A. oryzae strain expressing the terB gene. nih.gov When this extract was incubated with the pentaketide acid intermediate (the product of TerA) and the cofactor NADPH, the successful conversion to this compound was observed. nih.gov This reaction did not occur in control extracts from untransformed A. oryzae, confirming that TerB is responsible for the NADPH-dependent reduction and subsequent lactonization to form the final this compound structure. nih.gov

The biosynthesis of this compound by the collaborative action of TerA and TerB provides a compelling case for such an interaction. researchgate.netresearchgate.netnih.gov Although they are two separate proteins, their cooperation is essential. It has been proposed that the interaction is mediated by a catalytically inactive dehydratase (DH) domain within TerB, which appears to facilitate a productive interaction with the product template (PT) domain of TerA. researchgate.netresearchgate.net This represents a novel mode of trans-interaction between components of an iterative PKS system. nih.gov

Further evidence for domain interactions within a this compound synthase comes from studies on the enzyme from carrot. These studies suggest that the association of the cofactor NADPH with the ketoreductase domain of the synthase induces a conformational change that enhances the enzyme's affinity for its acetyl-CoA substrate at the transacylase domain. core.ac.uk This indicates a cooperative interaction between the functional domains of the single multifunctional protein, where the binding of the cofactor to one domain influences the substrate binding at another. core.ac.uk These findings highlight the importance of protein-protein and domain-domain interactions in the efficient synthesis of this compound.

In Vitro Reconstitution of Biosynthetic Steps

Metabolomics and Pathway Elucidation

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, serves as a powerful tool for elucidating the biosynthetic pathways of natural products like this compound. By analyzing the metabolic profile of producing organisms under various conditions, researchers can identify precursors, intermediates, and final products, thereby piecing together the complex enzymatic steps involved in their formation.

Both untargeted and targeted metabolomics strategies are instrumental in the study of this compound. nih.gov Untargeted metabolomics aims to analyze as many measurable metabolites as possible in a sample, providing a broad snapshot of the metabolome and helping to discover novel compounds or unexpected metabolic shifts. nih.govsci-hub.se In contrast, targeted metabolomics focuses on the measurement of a predefined set of known metabolites, offering higher sensitivity and quantitative accuracy for specific compounds of interest. nih.gov

In studies of fungal pathogens such as Colletotrichum spp., a combination of these approaches has been successfully employed. mdpi.com An untargeted metabolomics analysis using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) can compare the chemical profiles of fungal cultures grown under different conditions, revealing which metabolites are up- or downregulated. mdpi.com This can be followed by a targeted analysis to quantify specific compounds. For instance, in a study of three Colletotrichum species, this compound was detected and quantified in all organic extracts, with its production levels varying depending on the culture conditions. mdpi.com

Untargeted metabolomics has also been applied in broader contexts where this compound was identified as part of the metabolic landscape. In a study to find biomarkers for diabetes in mouse models, non-targeted metabolomics identified 82 significantly affected metabolites in plasma, which included this compound, showcasing the compound's presence in mammalian biological systems. sci-hub.se These comprehensive analyses often utilize multivariate statistical methods like Principal Component Analysis (PCA) and Orthogonal Projection to Latent Structure Discriminant Analysis (O-PLSDA) to discern significant differences in metabolite expression between sample groups. researchgate.netmdpi.com

Table 1: Quantification of this compound and Other Phytotoxins in Colletotrichum spp. Extracts via Targeted Metabolomics

| Compound | C. gloeosporioides (µg/g) | C. higginsianum (µg/g) | C. truncatum (µg/g) |

| This compound | 1.10 ± 0.12 | 1.01 ± 0.09 | 0.89 ± 0.15 |

| Colletopyrone | 0.45 ± 0.05 | 0.89 ± 0.11 | 0.78 ± 0.09 |

| Higginsianin B | 1.21 ± 0.14 | 1.34 ± 0.16 | 1.11 ± 0.13 |

| 4-Hydroxybenzaldehyde | 0.11 ± 0.02 | 0.15 ± 0.03 | 0.12 ± 0.02 |

| Data adapted from a study on phytotoxic metabolites in Colletotrichum species. mdpi.com Concentrations are reported as mean ± standard deviation. |

Isotopic labeling is a definitive technique for elucidating biosynthetic pathways by tracing the flow of atoms from simple precursors to complex final products. Studies have established that this compound (6-HM) is a key intermediate in the biosynthesis of other fungal metabolites, most notably the mycotoxin terrein. researchgate.networktribe.com The biosynthesis of terrein originates from a polyketide pathway. nih.govfrontiersin.org

The direct role of this compound as a precursor has been demonstrated through feeding experiments. In one key study, a mutant strain of Aspergillus terreus incapable of producing terrein was found to accumulate this compound. worktribe.com To confirm the precursor-product relationship, this accumulated this compound was labeled with carbon-13 ([1-13C]) by growing the mutant culture in a medium supplemented with [1-13C]-glucose. worktribe.com The isolated, labeled this compound was then fed to a different mutant strain that was blocked at an earlier stage of the pathway (unable to produce this compound itself). This resulted in the production of labeled terrein, unequivocally proving that this compound is an immediate precursor in its biosynthetic pathway. worktribe.com

Furthermore, labeling studies using ¹⁷O-labeled acetate (B1210297) and ¹⁷O gas, coupled with ¹⁷O NMR spectroscopy, have been employed to investigate the formation of related fungal metabolites in Aspergillus melleus. While this study focused on co-metabolites, it highlighted the utility of oxygen isotopes in deciphering the intricate enzymatic reactions, such as those catalyzed by oxygenases, that are common in polyketide biosynthesis pathways like the one producing this compound. researchgate.netmdpi.com

Application of Untargeted and Targeted Metabolomics

Analytical Techniques for Detection and Quantification in Biological Matrices

The accurate detection and quantification of this compound in complex biological samples, such as fungal cultures, plant tissues, or animal fluids, rely on a suite of advanced analytical techniques. mdpi.comwikipedia.org These methods must be sensitive enough to detect low concentrations and selective enough to distinguish the target analyte from a multitude of other compounds.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstone techniques for the analysis of this compound. worktribe.comnih.gov HPLC separates compounds in a liquid mixture based on their physicochemical properties, often using a UV detector for detection and initial quantification. nih.gov For greater specificity and sensitivity, HPLC is coupled with mass spectrometry (LC-MS), which identifies compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS). worktribe.com

Method development is critical for achieving successful separation. For instance, in the analysis of related isocoumarin (B1212949) biopolymers derived from this compound residues, a standard water-acetonitrile mobile phase was found to be insufficient for separating all homologues. nih.gov Fine-tuning the method by switching to a water-methanol system and including an acid modifier was essential to achieve complete separation. nih.gov LC-MS/MS analysis of Aspergillus terreus culture supernatants has been used to track the production of this compound and its conversion to terrein. worktribe.com Similarly, LC-HRMS has been the method of choice in untargeted metabolomics studies that have identified this compound in fungal extracts. mdpi.com

Table 2: Example Parameters for LC-MS Analysis in Metabolomics Studies

| Parameter | Setting |

| Chromatography System | UHPLC System mdpi.com |

| Column | Reversed-phase C18 or similar (e.g., ACCUCORE C30) mdpi.comresearchgate.net |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid researchgate.netyoutube.com |

| Flow Rate | 0.2 - 0.5 mL/min mdpi.comresearchgate.net |

| Gradient | A gradient elution from high aqueous to high organic content researchgate.net |

| Mass Spectrometer | Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QQQ) mdpi.comyoutube.com |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for phenolic compounds mdpi.com |

| This table represents a generalized set of parameters based on typical methods used for analyzing small molecules like this compound in biological extracts. mdpi.comresearchgate.netyoutube.com |

Effective sample preparation is crucial to remove interfering substances like proteins and salts that can compromise the analytical results and damage instrument components. researchgate.netgcms.cz The choice of method depends on the complexity of the biological matrix.

For relatively simple matrices like plant extracts, preparation can involve finely dividing the sample, extracting with a suitable solvent like water or an organic solvent, and filtering the resulting solution. ajrconline.org For more complex fluids like blood, plasma, or urine, more rigorous cleanup is needed. youtube.com Common techniques include:

Protein Precipitation: This is a rapid method where a polar solvent, such as acetonitrile, is added to the sample to precipitate proteins, which are then removed by centrifugation. gcms.cz

Liquid-Liquid Extraction (LLE): This technique partitions the analyte of interest from the aqueous biological sample into an immiscible organic solvent. The pH of the sample is often adjusted to ensure the analyte is in a neutral form to facilitate its transfer into the organic phase.

Solid-Phase Extraction (SPE): SPE provides excellent sample cleanup by passing the liquid sample through a cartridge containing a solid sorbent. researchgate.net The analyte is retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of a different solvent.

In all cases, it is critical to minimize analyte loss and prevent the introduction of contaminants during preparation. researchgate.net

The reliable identification and accurate quantification of this compound in bioanalysis are dependent on the use of high-purity reference standards. A reference standard is a well-characterized substance used as a benchmark for comparison. who.int

For qualitative identification, the retention time and mass spectrum of a peak in a sample chromatogram are compared to those of the known this compound reference standard analyzed under the same conditions. For quantitative analysis, a calibration curve is constructed by analyzing the reference standard at several known concentrations. mdpi.com The concentration of this compound in a biological sample is then determined by comparing its analytical response to this calibration curve. mdpi.com

Reference standards are also essential for determining the absolute stereochemistry of new, related compounds. For example, (R)-(-)-6-hydroxymellein has been used as a reference standard in circular dichroism (CD) analysis to establish the absolute configuration of novel biopolymers containing (S)-6-hydroxymellein units. nih.gov The use of well-documented reference standards, often with a Certificate of Analysis (CoA), is a fundamental requirement for method validation according to international guidelines. who.int In quantitative methods, an internal standard—a compound with similar chemical properties to the analyte but not present in the sample—is often added at a known concentration to all samples and standards to correct for variability during sample preparation and analysis.

Considerations for Sample Preparation from Biological Samples

Computational Approaches in this compound Research

Computational tools have become indispensable in the study of natural products, enabling researchers to analyze complex datasets, predict biosynthetic pathways, and hypothesize ecological functions. In the context of this compound, these approaches facilitate the rapid identification of related metabolites from large datasets, the prediction and analysis of the genes responsible for its production, and the formulation of hypotheses regarding its role in nature.

Bioinformatics for Gene Cluster Prediction and Analysis

The biosynthesis of fungal secondary metabolites like this compound is governed by genes often organized in contiguous biosynthetic gene clusters (BGCs). mdpi.com Modern genomics, coupled with powerful bioinformatics tools, allows for the in silico identification and analysis of these BGCs, providing deep insights into the production of natural products.

A primary tool for this purpose is the antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) platform, which analyzes a fungal genome to predict the locations and contents of BGCs. mdpi.commdpi.com Researchers have used antiSMASH to identify a BGC in the lichen Cladonia uncialis that shows homology to the terrein biosynthetic cluster in Aspergillus terreus. acs.orgacs.org The terrein pathway is known to proceed through this compound as a key intermediate. acs.orgworktribe.com Analysis of the C. uncialis cluster revealed not only the core polyketide synthase (PKS) gene (cu-pks-4) and a required ketoreductase-dehydratase (KR-DH) peptide, but also tailoring enzymes like a monooxygenase, an O-methyltransferase, and a halogenase. acs.orgacs.org This led to the prediction that the fungus produces a novel, halogenated derivative of this compound. acs.org

Homology searches using tools like BLAST are also critical. By using the sequence of a known this compound-related PKS, such as TerA from A. terreus, as a query, researchers can scan other genomes to find similar gene clusters. mdpi.com This approach was used to identify the sclerin (B1202909) BGC in Malbranchea circinata. mdpi.com In A. terreus, the biosynthesis of this compound is accomplished by the collaboration of an iterative non-reducing PKS (NR-PKS) named TerA and a PKS-like protein, TerB, which provides a functional ketoreductase domain in trans. nih.gov

The table below details the key genes and their predicted functions in the biosynthesis of this compound and its derivatives, based on analysis of the A. terreus and C. uncialis gene clusters.

Prediction of Ecological Roles through Computational Tools

Computational tools are instrumental in predicting the ecological roles of secondary metabolites by linking their presence to specific biological or environmental contexts. While direct prediction of function from chemical structure alone is challenging, computational metabolomics approaches can generate strong hypotheses. By analyzing the metabolic profiles of organisms under different conditions (e.g., co-culture, nutrient stress, or interaction with a host), researchers can infer the function of a compound like this compound based on when and where it is produced.

For example, the discovery that this compound inhibits pollen development in the model plant Arabidopsis thaliana points to a potential role in plant-fungal interactions, such as inhibiting plant reproduction to gain a competitive advantage. wikipedia.org This phytotoxic activity is a key piece of ecological information. Similarly, the production of terrein, for which this compound is a direct precursor, is highly induced in Aspergillus terreus when grown on plant-derived media, and terrein itself shows phytotoxic effects on plants. worktribe.com This correlation, revealed through comparative metabolomics, suggests an ecological role for the entire biosynthetic pathway in plant pathogenesis.

Metabolomic studies of fungi involved in legume diseases have identified related isocoumarins like 3,4-dehydro-6-hydroxymellein (B73438) in pathogenic Colletotrichum species, further strengthening the hypothesis that these compounds function as virulence factors. In other ecosystems, such as freshwater habitats, oligomers containing (S)-6-hydroxymellein residues have been identified, leading to speculation that they may serve a structural or nutritional role for the producing fungus. acs.org These examples demonstrate how computational analysis of metabolomic data provides crucial clues, guiding further experiments to confirm the predicted ecological functions of this compound and its derivatives.

Table of Mentioned Compounds

Future Research Directions and Unanswered Questions

Elucidation of Remaining Unknown Biosynthetic Steps and Enzymes

The biosynthesis of 6-Hydroxymellein is initiated by polyketide synthases (PKSs). Research has identified key enzymes such as TerA, an iterative non-reducing PKS, and TerB, a PKS-like protein featuring a functional ketoreductase (KR) domain alongside inactive dehydratase (DH) and C-methyltransferase (C-MeT) domains. These enzymes collaborate, with TerB's inactive DH domain mediating productive interactions with TerA, to produce this compound as a crucial intermediate in the synthesis of various fungal natural products, including terrein (B1683088) nih.govuni-hannover.deresearchgate.netacs.orgacs.org. Further downstream, enzymes like TerC to TerF, which are FAD-dependent monooxygenases or multicopper oxidases, are involved in converting this compound into terrein researchgate.netacs.orgresearchgate.net. Additionally, a this compound O-methyltransferase has been identified that converts this compound to 6-methoxymellein (B1196672) wikipedia.org.

Future research should aim to:

Conduct detailed biochemical and structural analyses of TerB's domains to elucidate their precise roles in enzyme-substrate interactions and catalytic activity.

Map out the complete cascade from initial substrates to the dihydroisocoumarin core of this compound, identifying all intermediate compounds and the enzymes responsible for their formation.

Identify and characterize the full spectrum of tailoring enzymes involved in the biosynthesis of various mellein (B22732) derivatives, understanding their substrate specificities and reaction mechanisms.

Investigate the stereochemical control mechanisms that dictate the specific configuration at the chiral center (C-3) of this compound.

Comprehensive Understanding of Regulatory Networks Governing this compound Production

The production of this compound has been observed to be inducible, as demonstrated in elicitor-treated carrot root tissues nih.gov. Its biosynthesis is linked to specific gene clusters within producing organisms, such as those identified in Cladonia uncialis and other fungi acs.orgresearchgate.net. However, the intricate regulatory networks that control the expression of these biosynthetic genes are largely uncharacterized. Key questions remain regarding the transcriptional activators or repressors, signaling pathways, and environmental cues that modulate the production of this compound.

Future research should focus on:

Identifying the transcription factors and signaling pathways that govern the activation or repression of genes involved in this compound biosynthesis.

Investigating how external stimuli, such as nutrient availability, stress conditions, or the presence of other organisms, influence the production levels of this compound.

Exploring the interplay between primary metabolic pathways and the regulation of secondary metabolite production, including this compound.

Conducting comparative genomic and transcriptomic analyses across different producing species to uncover conserved and unique regulatory mechanisms.

Discovery of Novel Biological Activities and Associated Molecular Targets

This compound has demonstrated a range of biological activities, including the inhibition of pollen development in Arabidopsis thaliana wikipedia.orgresearchgate.net, antimicrobial and antifungal properties ontosight.ai, and phytotoxicity researchgate.net. It has also been implicated in inhibiting specific kinases such as Protein Kinase C (PKC-ε), Cyclin-Dependent Kinase 4 (CDK4) in complex with its activator cyclin D1, and Epidermal Growth Factor Receptor (EGF-R) researchgate.net.

However, the full spectrum of its biological activities and the precise molecular targets responsible for these effects are not yet comprehensively understood. For instance, the mechanisms underlying its inhibitory effects on pollen development and its potential anticancer properties require further elucidation.

Future research should focus on:

Performing high-throughput screening of this compound against a broad array of biological targets, including enzymes, receptors, and cellular pathways relevant to human health, plant biology, and agricultural applications.

Conducting detailed mechanistic studies to pinpoint the specific molecular targets and cellular processes with which this compound interacts to exert its observed effects.

Investigating structure-activity relationships (SAR) by synthesizing and evaluating the biological activities of various this compound derivatives to identify key structural features essential for specific bioactivities.

Exploring its potential roles in plant defense mechanisms or its interactions with plant hormone signaling pathways.

Deeper Exploration of Ecological Roles in Complex Biological Systems

Melleins, including this compound, are known to play roles in the life cycles of their producing organisms and are involved in various biochemical and ecological processes nih.govscienceopen.com. Its observed phytotoxicity suggests a potential role in allelopathy, influencing plant-plant interactions researchgate.net. This compound has been isolated from both fungal and plant sources wikipedia.orgnih.govnih.gov.

Despite these indications, the specific ecological functions of this compound within its natural habitats remain largely unexplored. Its interactions with other microorganisms, host plants, or its contribution to inter-species communication and competition within complex ecosystems are not well understood.

Future research should aim to:

Investigate the role of this compound in mediating interactions between fungi and their host plants or associated microbial communities.

Assess its impact on soil microbial communities and its contribution to nutrient cycling or symbiotic relationships.

Study its ecological significance in natural plant communities, particularly its potential allelopathic effects on neighboring plant species.

Explore whether this compound functions as a signaling molecule or a defense compound in its native environment.

Biotechnological Applications through Pathway Engineering for Enhanced Production or Novel Derivative Generation

This compound serves as a precursor for other fungal metabolites, such as terrein researchgate.netresearchgate.net. The identification of its biosynthetic gene clusters acs.orgresearchgate.net and the use of heterologous expression systems for studying its biosynthesis acs.orgresearchgate.net lay the groundwork for biotechnological applications. However, efficient methods for enhancing this compound production through metabolic engineering and synthetic biology are still in early stages of development. The potential to generate novel derivatives with modified or enhanced biological activities through pathway manipulation remains largely untapped.

Future research should focus on:

Optimizing heterologous expression systems to achieve high-level production of this compound.

Engineering the biosynthetic pathway by modifying key enzymes, such as PKSs and tailoring enzymes, to create novel derivatives with altered physicochemical properties or improved bioactivities.

Developing cell-free enzymatic systems for the efficient in vitro synthesis of this compound and its analogs.

Exploring the use of this compound as a versatile scaffold for combinatorial biosynthesis to generate diverse compound libraries for drug discovery and material science applications.

Data Table 1: Key Enzymes Involved in this compound Biosynthesis and Modification

| Enzyme Name / Protein | Gene Name | Description | Producing Organism (Example) | Role in this compound Pathway |

| Iterative Non-reducing PKS | TerA | Catalyzes the assembly of the polyketide backbone. | Aspergillus terreus | Forms the initial polyketide chain. |

| PKS-like Protein with KR | TerB | Features a functional Ketoreductase (KR) domain and inactive DH/C-MeT domains; mediates trans-interaction with TerA. | Aspergillus terreus | Collaborates with TerA for chain elongation and reduction, leading to this compound precursor. |

| FAD-dependent Monooxygenases / Multicopper Oxidases | TerC-TerF | Involved in post-PKS modifications. | Aspergillus terreus | Convert this compound into terrein. |

| This compound O-methyltransferase | Not specified | Catalyzes the methylation of this compound. | Carrot cells | Converts this compound to 6-methoxymellein. |

Data Table 2: Reported Biological Activities of this compound

| Biological Activity | Target System / Organism | Observed Effect | Concentration (if specified) | Reference |

| Pollen Development Inhibition | Arabidopsis thaliana | Inhibits pollen development; causes aberrations at meiosis and microspore stages. | 52 µM | wikipedia.orgresearchgate.net |

| Antimicrobial | Various microbes | Inhibitory effects | Not specified | ontosight.ai |

| Antifungal | Various fungi | Inhibitory effects | Not specified | ontosight.ai |

| Phytotoxicity | Lepidium sativum (Cress) | Root necrosis, loss of root hairs | 300 µM, 1000 µM | researchgate.net |

| Kinase Inhibition | PKC-ε, CDK4/cyclin D1, EGF-R | Inhibitory effects | IC50 values ranging from 18.5 to 54 µM | researchgate.net |

| Potential Anticancer | Cancer cell lines | Potential cytotoxic effects | Not specified | ontosight.ai |

常见问题

Q. Guidelines for Citation

- Cite primary literature for bioactivity and biosynthesis data (e.g., Phytochemistry).

- Avoid non-peer-reviewed sources (e.g., ) per evidence criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|